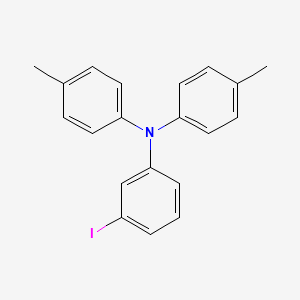
5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: is a complex organic compound that belongs to the family of bithiophenes These compounds are known for their unique electronic properties, making them of interest in various fields such as organic electronics, photovoltaics, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene typically involves multiple steps, including the formation of the bithiophene core and the attachment of fluorenyl and dodecyl groups. Common synthetic routes may include:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a bithiophene derivative and fluorenyl boronic acid.
Stille Coupling: Another palladium-catalyzed reaction involving a stannylated bithiophene and a fluorenyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
科学的研究の応用
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene:
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound can be used in the active layer of organic solar cells, contributing to efficient light absorption and charge transport.
Materials Science: Its structural features allow for the design of novel materials with specific mechanical and electronic properties.
作用機序
The mechanism by which 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The conjugated system of bithiophene and fluorenyl groups facilitates electron delocalization, enhancing its conductivity and optical properties. Molecular targets and pathways involved include:
Charge Transport: The compound can facilitate the movement of electrons or holes in electronic devices.
Light Absorption: Its structure allows for efficient absorption of light, making it useful in photovoltaic applications.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative without fluorenyl or dodecyl groups.
Fluorene: A compound with a similar fluorenyl structure but lacking the bithiophene core.
Poly(3-hexylthiophene): A polymer with a similar thiophene backbone but different side chains.
Uniqueness
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: stands out due to its combination of fluorenyl and dodecyl groups, which impart unique electronic and physical properties. This makes it particularly suitable for applications requiring specific conductivity and solubility characteristics.
特性
CAS番号 |
922706-50-1 |
|---|---|
分子式 |
C46H46S2 |
分子量 |
663.0 g/mol |
IUPAC名 |
2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C46H46S2/c1-2-3-4-5-6-7-8-9-10-11-14-32-17-20-40-36(27-32)31-38-30-35(19-22-42(38)40)44-24-26-46(48-44)45-25-23-43(47-45)34-18-21-41-37(29-34)28-33-15-12-13-16-39(33)41/h12-13,15-27,29-30H,2-11,14,28,31H2,1H3 |
InChIキー |
BBQSWXXIGLQBFI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)

![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)


![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
